molecular formula C13H15N3O3 B1459337 (1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 1429309-39-6

(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1459337
CAS No.: 1429309-39-6
M. Wt: 261.28 g/mol
InChI Key: SOXWCSIBIOFPOF-UHFFFAOYSA-N
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Description

“(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound that is used in various scientific research . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results . For detailed information on its reactivity, it would be best to refer to the relevant scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, and boiling point of this compound are not provided in the search results . For detailed property data, it would be best to refer to the material safety data sheet (MSDS) provided by the supplier or the relevant scientific literature .

Scientific Research Applications

  • Antimicrobial Activity : One study involved the synthesis of a series of compounds structurally related to "(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol". These compounds demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Particularly, compounds with a methoxy group showed high antimicrobial efficacy (Kumar et al., 2012).

  • Structural and Spectral Studies : Another study focused on the synthesis of mononuclear complexes using derivatives of the compound. These complexes were characterized by IR, 1H NMR, and X-ray diffraction studies, providing valuable insights into their structural and spectral properties (Sairem et al., 2012).

  • Antimycobacterial Activity : A related study synthesized derivatives of nicotinic acid hydrazide, which is structurally similar to the compound . These derivatives exhibited notable antimycobacterial activity, contributing to the understanding of the compound's potential in treating bacterial infections (R.V.Sidhaye et al., 2011).

  • Photoluminescent Properties : In a study involving the synthesis of new mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, the photoluminescent properties of the ligand and its complexes were investigated. This research contributes to the understanding of the photophysical characteristics of such compounds (Zhu et al., 2014).

  • Intramolecular Hydrogen Bonding : Another study revealed the formation of an intramolecular hydrogen bond in a mononuclear complex derived from a compound similar to "this compound". This bond significantly affects the molecule's planarity and may influence its chemical reactivity and interaction with other molecules (Saldías et al., 2020).

  • Supramolecular Architecture : Research on bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate, structurally related to the compound of interest, revealed a complex supramolecular architecture. This study offers insights into the potential for creating intricate molecular assemblies with these types of compounds (Seredyuk et al., 2014).

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the search results . For detailed safety information, it would be best to refer to the material safety data sheet (MSDS) provided by the supplier or the relevant regulatory databases .

Properties

IUPAC Name

[1-[4-(oxolan-3-yloxy)pyridin-2-yl]pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c17-8-10-6-15-16(7-10)13-5-11(1-3-14-13)19-12-2-4-18-9-12/h1,3,5-7,12,17H,2,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXWCSIBIOFPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC(=NC=C2)N3C=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153599
Record name 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429309-39-6
Record name 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol

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